molecular formula C19H24ClN5O2S B5381441 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

Cat. No. B5381441
M. Wt: 421.9 g/mol
InChI Key: UUBKLOMUZQWKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine, also known as CSP, is a chemical compound that has been widely studied for its potential applications in scientific research. CSP belongs to the class of pyrimidine derivatives and has been found to exhibit various pharmacological properties.

Mechanism of Action

The mechanism of action of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has also been found to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. In animal studies, 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to reduce anxiety-like behavior and increase exploratory behavior. 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has several advantages for use in lab experiments. It is a highly selective and potent compound, making it an ideal tool for studying the central nervous system. 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is also relatively stable, making it easy to handle and store. However, there are also some limitations to the use of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in lab experiments. 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for the study of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine. One area of research is the development of new analogs of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine with improved pharmacological properties. Another area of research is the investigation of the potential applications of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in the treatment of neurodegenerative diseases. Additionally, the safety and efficacy of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine in humans need to be further studied to establish its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine involves the reaction of 3-chlorobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting product with 2-(1-piperidinyl)pyrimidine. The final product is obtained through purification and isolation processes. The synthesis of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is in the study of the central nervous system. 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has been found to exhibit anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression. 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2S/c20-16-5-4-6-17(15-16)28(26,27)25-13-11-23(12-14-25)18-7-8-21-19(22-18)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBKLOMUZQWKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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